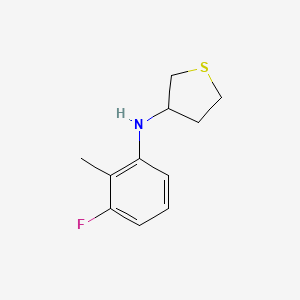

N-(3-fluoro-2-methylphenyl)thiolan-3-amine

Description

N-(3-Fluoro-2-methylphenyl)thiolan-3-amine is a sulfur-containing secondary amine featuring a tetrahydrothiophene (thiolan) ring linked to a substituted aromatic ring. The phenyl group is substituted with fluorine at the 3-position and a methyl group at the 2-position. This structural motif combines electronic effects (fluorine's electronegativity) and steric bulk (methyl group), making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(3-fluoro-2-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14FNS/c1-8-10(12)3-2-4-11(8)13-9-5-6-14-7-9/h2-4,9,13H,5-7H2,1H3 |

InChI Key |

FWMSEXIVMASBAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 3-fluoro-2-methylphenylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)thiolan-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers: Fluorine and Methyl Substitution

N-(4-Fluoro-3-methylphenyl)thiolan-3-amine (CAS 1342172-51-3)

- Structure : Fluorine at 4-position, methyl at 3-position on phenyl.

- Molecular Formula : C₁₁H₁₄FNS

- Molecular Weight : 211.30 g/mol

- Key Differences: The shifted positions of fluorine and methyl alter steric and electronic interactions.

Trifluoromethyl-Substituted Analogs

N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine

- Structure : Trifluoromethyl (-CF₃) at 2-position on phenyl.

- Molecular Formula : C₁₁H₁₂F₃NS

- Molecular Weight : 247.28 g/mol

- Key Differences :

Methoxy-Substituted Analogs

N-[(2-Methoxyphenyl)methyl]thiolan-3-amine

- Structure : Methoxy (-OCH₃) at 2-position on benzyl group.

- Molecular Formula: C₁₂H₁₇NOS

- Molecular Weight : 223.33 g/mol

- Key Differences: The methoxy group is electron-donating, increasing solubility in polar solvents compared to fluorine.

Chloro and Methoxy Derivatives

N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine (CAS 1019475-30-9)

- Structure : Chlorine at 3-position, methoxy at 4-position on phenyl.

- Molecular Formula: Not explicitly stated, but likely C₁₁H₁₃ClNOS (inferred).

- Key Differences: Chlorine's larger atomic radius and stronger electron-withdrawing effect compared to fluorine may increase steric hindrance and alter reactivity.

Heterocyclic Ring Variations

N-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

- Structure : Six-membered thiazine ring (vs. five-membered thiolan).

- Molecular Formula : C₁₁H₁₂F₃N₂S

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Structural Features |

|---|---|---|---|---|

| N-(3-Fluoro-2-methylphenyl)thiolan-3-amine | C₁₁H₁₄FNS | ~211 (inferred) | 3-F, 2-CH₃ | Thiolan ring, adjacent F/CH₃ |

| N-(4-Fluoro-3-methylphenyl)thiolan-3-amine | C₁₁H₁₄FNS | 211.30 | 4-F, 3-CH₃ | Positional isomer of target compound |

| N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine | C₁₁H₁₂F₃NS | 247.28 | 2-CF₃ | Strong electron-withdrawing -CF₃ |

| N-[(2-Methoxyphenyl)methyl]thiolan-3-amine | C₁₂H₁₇NOS | 223.33 | 2-OCH₃ (benzyl linkage) | Flexible benzyl group, electron-rich |

| N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine | C₁₁H₁₃ClNOS | ~257.5 (inferred) | 3-Cl, 4-OCH₃ | Bulky Cl, polar OCH₃ |

| N-[3-(Trifluoromethyl)phenyl]-thiazin-2-amine | C₁₁H₁₂F₃N₂S | ~280 (inferred) | 3-CF₃, thiazine ring | Six-membered ring with N and S |

Key Observations

- Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, while methoxy groups increase electron density.

- Solubility : Methoxy and benzyl-linked compounds may exhibit higher aqueous solubility compared to fluorinated analogs.

- Biological Relevance : Trifluoromethyl and thiazine-containing analogs are common in drug discovery due to their metabolic stability and binding versatility .

Biological Activity

N-(3-fluoro-2-methylphenyl)thiolan-3-amine is a synthetic organic compound characterized by a unique thiolane ring structure linked to a fluorinated methylphenyl group. This compound, with the molecular formula C₁₁H₁₄FNS, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The presence of the fluorine atom in this compound enhances its stability and reactivity. The thiolane ring contributes to its unique chemical properties, making it suitable for various biological applications. The synthesis typically involves the reaction of 3-fluoro-2-methylphenylamine with thiolane derivatives under controlled conditions, optimizing yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their function.

- Receptor Modulation : It can interact with cell surface receptors, influencing their activity and downstream signaling pathways.

- Signaling Pathways : By affecting key proteins and enzymes, this compound may alter various cellular signaling pathways, impacting physiological responses.

In Vitro Studies

Preliminary studies have indicated that this compound interacts with specific biological targets, which could be crucial for therapeutic applications. For instance, interaction studies suggest that it may bind to enzymes involved in metabolic pathways, potentially leading to altered enzyme kinetics and cellular responses.

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes observed in preliminary assays. |

| Receptor Binding | Evidence of binding affinity towards certain receptors, modulating their activity. |

| Signaling Pathways | Influence on signaling pathways related to cell proliferation and apoptosis. |

Case Studies

Research Findings Summary

The current research highlights the following key points regarding the biological activity of this compound:

- Binding Affinity : Initial results suggest that the compound may exhibit significant binding affinity towards specific enzymes and receptors.

- Therapeutic Potential : Its unique chemical structure positions it as a candidate for further development in drug discovery, particularly for antimicrobial and anticancer therapies.

- Need for Comprehensive Studies : While preliminary data is promising, comprehensive studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.